ethyl 3-(tetrahydro-2H-pyran-4-yl)-2-propenoate
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Overview
Description
Ethyl 3-(tetrahydro-2H-pyran-4-yl)acrylate is an organic compound with the molecular formula C10H16O3 It is a derivative of acrylate and tetrahydropyran, characterized by the presence of an ethyl ester group attached to a tetrahydropyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-(tetrahydro-2H-pyran-4-yl)acrylate can be synthesized through several methods. One common approach involves the reaction of tetrahydropyran-4-ylmethanol with ethyl acrylate in the presence of a base such as sodium hydride. The reaction typically occurs under mild conditions, with the base facilitating the deprotonation of the alcohol group, allowing it to react with the acrylate ester.
Industrial Production Methods
In an industrial setting, the production of ethyl 3-(tetrahydro-2H-pyran-4-yl)acrylate may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium on carbon (Pd/C) can be used to enhance the reaction efficiency. The reaction mixture is often subjected to distillation to separate the desired product from by-products and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(tetrahydro-2H-pyran-4-yl)acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Ethyl 3-(tetrahydro-2H-pyran-4-yl)acrylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers and resins due to its reactive acrylate group.
Mechanism of Action
The mechanism of action of ethyl 3-(tetrahydro-2H-pyran-4-yl)acrylate involves its interaction with various molecular targets. The compound can act as a substrate in enzymatic reactions, influencing biochemical pathways. It may also inhibit certain enzymes, affecting the activity of other biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 3-(tetrahydro-2H-pyran-4-yl)acrylate can be compared with other similar compounds, such as:
Ethyl tetrahydropyran-4-ylacetate: Similar structure but lacks the acrylate group.
Tetrahydropyran-4-ylmethanol: Precursor in the synthesis of ethyl 3-(tetrahydro-2H-pyran-4-yl)acrylate.
Ethyl acrylate: Contains the acrylate group but lacks the tetrahydropyran ring.
The uniqueness of ethyl 3-(tetrahydro-2H-pyran-4-yl)acrylate lies in its combination of the acrylate and tetrahydropyran moieties, which confer distinct chemical properties and reactivity.
Properties
Molecular Formula |
C10H16O3 |
---|---|
Molecular Weight |
184.23 g/mol |
IUPAC Name |
ethyl 3-(oxan-4-yl)prop-2-enoate |
InChI |
InChI=1S/C10H16O3/c1-2-13-10(11)4-3-9-5-7-12-8-6-9/h3-4,9H,2,5-8H2,1H3 |
InChI Key |
LLRZTGSOBOFVQO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=CC1CCOCC1 |
Origin of Product |
United States |
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